REACTION_CXSMILES
|
ClC(CC1C=C2C(=CC=1)N=CC=C2)C=O.BrC1C=NC(N)=NC=1.[Br:24][C:25]1[CH:26]=[N:27][C:28]2[N:29]([CH:31]=[C:32]([CH2:34][C:35]3[CH:36]=[C:37]4[C:42](=[CH:43][CH:44]=3)[N:41]=[CH:40][CH:39]=[CH:38]4)[N:33]=2)[CH:30]=1>CC(O)(CC)C>[Br:24][C:25]1[CH:26]=[N:27][C:28]2[N:33]([C:32]([CH2:34][C:35]3[CH:36]=[C:37]4[C:42](=[CH:43][CH:44]=3)[N:41]=[CH:40][CH:39]=[CH:38]4)=[CH:31][N:29]=2)[CH:30]=1
|
Name
|
6-(6-bromo-imidazo[1,2-a]pyrimidin-2-ylmethyl)quinoline
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=2N(C1)C=C(N2)CC=2C=C1C=CC=NC1=CC2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC(C=O)CC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography in silica gel eluting with a CH2Cl2/MeOH gradient
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2N(C1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |